2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs, which target the mitochondrial tricarboxylic acid cycle (TCA) and disrupt cancer cell metabolism.
Mechanism of Action
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide targets the mitochondrial TCA cycle, which is essential for cancer cell metabolism. It inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disrupts cancer cell metabolism and leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer drugs. It has also been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide is its specificity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, its mechanism of action is complex and not fully understood, which makes it difficult to predict its effects in different cancer types. Additionally, this compound is a relatively new drug, and more research is needed to fully understand its potential applications.
Future Directions
For 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide research include further preclinical and clinical studies to investigate its efficacy in different cancer types and in combination with other anticancer drugs. Additionally, research is needed to fully understand its mechanism of action and to develop new analogs with improved efficacy and specificity.
Synthesis Methods
The synthesis of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide involves the reaction of 2-amino-3-methylidenebutanoic acid with acetylacetone to form 2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid. This is then reacted with propargylamine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide has been extensively studied in preclinical models and has shown efficacy against a wide range of cancer types, including leukemia, lymphoma, pancreatic cancer, and non-small cell lung cancer. It has also been tested in clinical trials and has shown promising results in combination with other anticancer drugs.
properties
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-4-9-16-14(18)11(3)17-10(2)12-7-5-6-8-13(12)15(17)19/h1,5-8,11H,2,9H2,3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMHXSHWFIWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)N1C(=C)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.